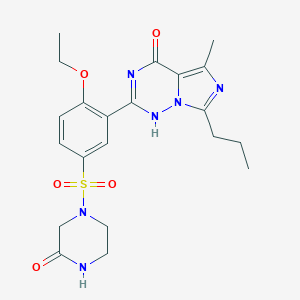

Vardenafil oxopiperazine

Descripción general

Descripción

Vardenafil is used in adult men to treat erectile dysfunction (impotence). It may also be used for purposes not listed in the medication guide . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors .

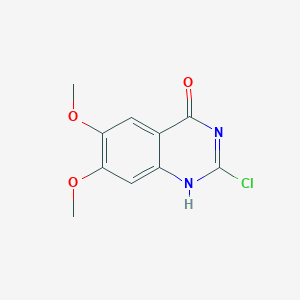

Synthesis Analysis

A new, convergent synthetic route for the process optimization of vardenafil (Levitra), a potent and effective PDE5 inhibitor, is described. Key improved steps in the preparative process are that the chlorosulfonation reaction is at the beginning and the dehydration-cyclisation reaction is at a later stage so that the synthetic route has a better overall yield and simpler workup operations .

Chemical Reactions Analysis

A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .

Aplicaciones Científicas De Investigación

Erectile Dysfunction Treatment

Vardenafil, a phosphodiesterase type 5 inhibitor, is primarily used in the treatment of erectile dysfunction (ED). It enhances erectile function by increasing blood flow to the penis during sexual stimulation. Studies have shown that vardenafil is effective in improving the ability to achieve and maintain an erection sufficient for satisfactory sexual activity .

Enhancement of Cognitive Function

Research indicates that vardenafil may have cognitive-enhancing effects. In aging models, long-term administration of vardenafil has been shown to improve episodic memory, suggesting its potential to counteract cognitive decline associated with aging .

Treatment of Parkinson’s Disease

While not a primary treatment for Parkinson’s disease, vardenafil has been explored for its potential benefits in managing symptoms associated with the condition. The drug’s effects on the cGMP pathway could theoretically provide some symptomatic relief, although more research is needed to establish its efficacy in this area .

Schizophrenia Treatment

Vardenafil has been studied for its effects on sexual dysfunction in patients with schizophrenia. Given that antipsychotic medications can cause sexual side effects, vardenafil may offer a means to address these issues without interfering with the primary treatment of schizophrenia .

Raynaud’s Phenomenon

In the context of Raynaud’s phenomenon, vardenafil has demonstrated the ability to reduce the number and cumulative duration of Raynaud attacks per day, suggesting its utility in conditions characterized by vascular dysregulation .

Neurological Research

Vardenafil oxopiperazine is used as an impurity standard in neurological research. It serves as a reference material for ensuring accurate and reliable data analysis in the study of various neurological conditions .

Mecanismo De Acción

Target of Action

Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .

Mode of Action

Vardenafil Oxopiperazine acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . Vardenafil Oxopiperazine inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .

Biochemical Pathways

The primary biochemical pathway affected by Vardenafil Oxopiperazine is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, Vardenafil Oxopiperazine prevents the breakdown of cGMP, prolonging its effects .

Pharmacokinetics

Vardenafil Oxopiperazine is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .

Result of Action

The primary result of Vardenafil Oxopiperazine’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .

Action Environment

The action of Vardenafil Oxopiperazine can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .

Propiedades

IUPAC Name |

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSUUGYWVEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347796 | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vardenafil oxopiperazine | |

CAS RN |

448184-58-5 | |

| Record name | Vardenafil oxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARDENAFIL OXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

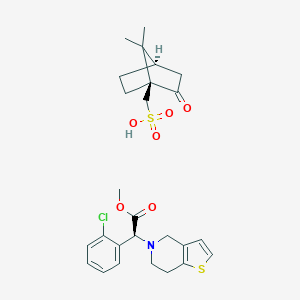

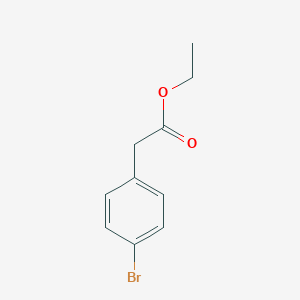

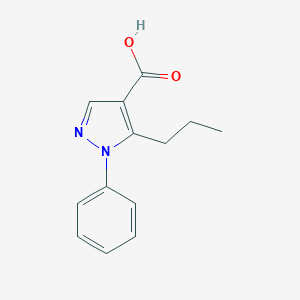

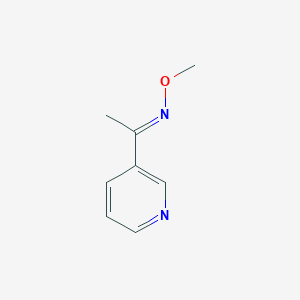

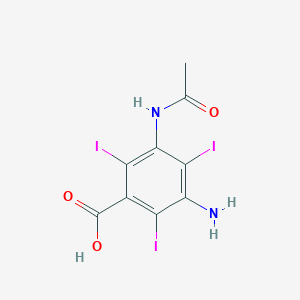

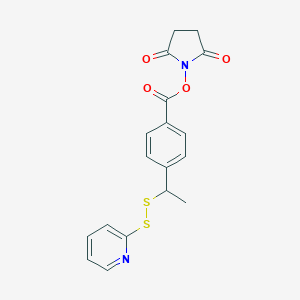

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

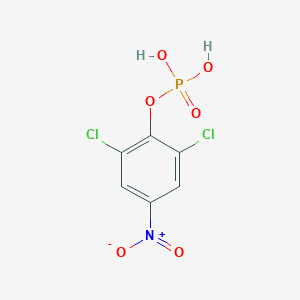

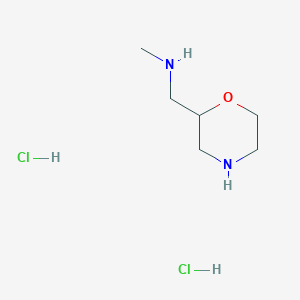

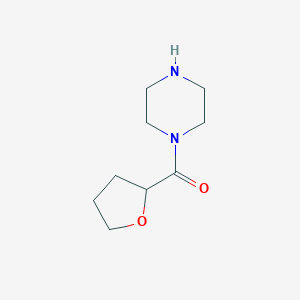

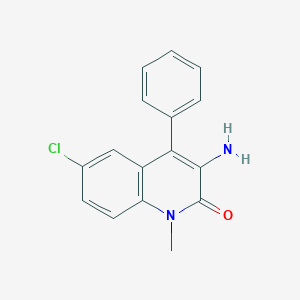

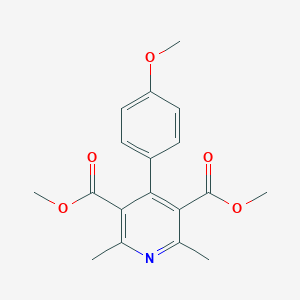

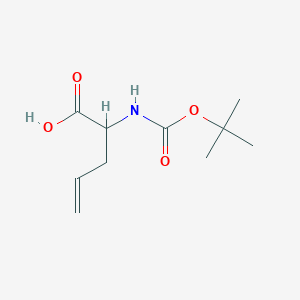

Feasible Synthetic Routes

Q & A

Q1: What is vardenafil oxopiperazine, and how was it identified?

A1: Vardenafil oxopiperazine is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)